molecular formula C20H30N2O4 B12982972 1-(tert-Butyl) 3-ethyl (3S,4R)-4-(((S)-1-phenylethyl)amino)pyrrolidine-1,3-dicarboxylate

1-(tert-Butyl) 3-ethyl (3S,4R)-4-(((S)-1-phenylethyl)amino)pyrrolidine-1,3-dicarboxylate

Cat. No.: B12982972
M. Wt: 362.5 g/mol
InChI Key: MHHDWWBEDLSZNN-XIRDDKMYSA-N
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Description

1-(tert-Butyl) 3-ethyl (3S,4R)-4-(((S)-1-phenylethyl)amino)pyrrolidine-1,3-dicarboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique structural features, including a pyrrolidine ring, tert-butyl, and ethyl ester groups, as well as a phenylethylamino substituent. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl) 3-ethyl (3S,4R)-4-(((S)-1-phenylethyl)amino)pyrrolidine-1,3-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the tert-Butyl and Ethyl Ester Groups: The tert-butyl and ethyl ester groups can be introduced through esterification reactions using tert-butyl alcohol and ethanol, respectively, in the presence of an acid catalyst.

    Attachment of the Phenylethylamino Group: The phenylethylamino group can be attached through a nucleophilic substitution reaction, where the amino group reacts with a suitable electrophile, such as a halide derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis platforms, and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl) 3-ethyl (3S,4R)-4-(((S)-1-phenylethyl)amino)pyrrolidine-1,3-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halides, alkylating agents, and nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(tert-Butyl) 3-ethyl (3S,4R)-4-(((S)-1-phenylethyl)amino)pyrrolidine-1,3-dicarboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Research: It is used as a tool compound to study biological pathways and mechanisms, including enzyme inhibition and receptor binding.

    Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 3-ethyl (3S,4R)-4-(((S)-1-phenylethyl)amino)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with receptors on the cell surface and modulating their signaling pathways.

    Pathway Interference: Disrupting key biological pathways involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

  • 1-(tert-Butyl) 3-ethyl (3S,4R)-4-(((S)-1-phenylethyl)amino)pyrrolidine-1,3-dicarboxylate
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit enhanced potency, selectivity, and stability, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H30N2O4

Molecular Weight

362.5 g/mol

IUPAC Name

1-O-tert-butyl 3-O-ethyl (3S,4R)-4-[[(1S)-1-phenylethyl]amino]pyrrolidine-1,3-dicarboxylate

InChI

InChI=1S/C20H30N2O4/c1-6-25-18(23)16-12-22(19(24)26-20(3,4)5)13-17(16)21-14(2)15-10-8-7-9-11-15/h7-11,14,16-17,21H,6,12-13H2,1-5H3/t14-,16-,17-/m0/s1

InChI Key

MHHDWWBEDLSZNN-XIRDDKMYSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CN(C[C@@H]1N[C@@H](C)C2=CC=CC=C2)C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C1CN(CC1NC(C)C2=CC=CC=C2)C(=O)OC(C)(C)C

Origin of Product

United States

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